molecular formula C15H15BrN2O2 B8426756 1-[4-(3-Bromo-4-methoxybenzyl)phenyl]urea

1-[4-(3-Bromo-4-methoxybenzyl)phenyl]urea

Cat. No. B8426756
M. Wt: 335.20 g/mol
InChI Key: AAWSDAVYUFRLHD-UHFFFAOYSA-N
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Patent
US08791267B2

Procedure details

To a 40 mL vial equipped with a teflon screw cap and a magnetic stir bar was added 2-bromo-4-bromomethyl-1-methoxybenzene (649 mg, 2.32 mmol), [4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-urea (577 mg, 2.20 mmol) and potassium phosphate (933 mg, 4.40 mmol). To the vial was then added dimethoxyethane (15 mL), ethanol (3.7 mL) and water (3.7 mL). To this stirring solution was added tetrakis(triphenylphosphine) palladium (127 mg, 0.11 mmol) and the solution was degassed by bubbling N2 gas through the solution for 20 min. The vial was capped and placed in an oil bath with stirring at 65° C. for 12.5 h. The cooled reaction mixture was concentrated under a stream of N2 gas to a total volume of ˜5 mL and then diluted with ethyl acetate (20 mL) and water (10 mL). Upon shaking a white solid precipitates. The solid is filtered and dried to afford 272 mg (34%) of [4-(3-bromo-4-methoxy-benzyl)-phenyl]-urea (I-44) as a white solid.
[Compound]
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
649 mg
Type
reactant
Reaction Step Two
Quantity
577 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
933 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Quantity
127 mg
Type
catalyst
Reaction Step Four
Name
Quantity
3.7 mL
Type
solvent
Reaction Step Five
Quantity
3.7 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH2:8]Br)[CH:5]=[CH:4][C:3]=1[O:10][CH3:11].CC1(C)C(C)(C)OB([C:20]2[CH:25]=[CH:24][C:23]([NH:26][C:27]([NH2:29])=[O:28])=[CH:22][CH:21]=2)O1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C(COC)OC>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.C(O)C>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[O:10][CH3:11])[CH2:8][C:20]1[CH:25]=[CH:24][C:23]([NH:26][C:27]([NH2:29])=[O:28])=[CH:22][CH:21]=1 |f:2.3.4.5,7.8.9.10.11|

Inputs

Step One
Name
teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
649 mg
Type
reactant
Smiles
BrC1=C(C=CC(=C1)CBr)OC
Name
Quantity
577 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C1=CC=C(C=C1)NC(=O)N)C
Name
potassium phosphate
Quantity
933 mg
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
C(OC)COC
Step Four
Name
Quantity
127 mg
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Five
Name
Quantity
3.7 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
3.7 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
with stirring at 65° C. for 12.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
screw cap
CUSTOM
Type
CUSTOM
Details
the solution was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling N2 gas through the solution for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The vial was capped
CUSTOM
Type
CUSTOM
Details
placed in an oil bath
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under a stream of N2 gas to a total volume of ˜5 mL
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (20 mL) and water (10 mL)
STIRRING
Type
STIRRING
Details
Upon shaking a white solid
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
The solid is filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12.5 h
Name
Type
product
Smiles
BrC=1C=C(CC2=CC=C(C=C2)NC(=O)N)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 272 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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